molecular formula C7H7BrN2OS B8393900 2-bromo-N-cyclopropyl-4-Thiazolecarboxamide

2-bromo-N-cyclopropyl-4-Thiazolecarboxamide

Cat. No.: B8393900
M. Wt: 247.11 g/mol
InChI Key: YHNPIWYDTWKTTO-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropylthiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 2-position and a cyclopropyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclopropyl-4-Thiazolecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as cesium carbonate (Cs2CO3).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-cyclopropylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopropyl-4-Thiazolecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-N-cyclopropylthiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and bromine atom can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H7BrN2OS

Molecular Weight

247.11 g/mol

IUPAC Name

2-bromo-N-cyclopropyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C7H7BrN2OS/c8-7-10-5(3-12-7)6(11)9-4-1-2-4/h3-4H,1-2H2,(H,9,11)

InChI Key

YHNPIWYDTWKTTO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CSC(=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

At RT, to a solution of 2-bromothiazole-4-carboxylic acid (Synthonix, 600 mg, 2.88 mmol) in 8 mL of THF and 2 mL of DMF was added HATU (Aldrich, 1.2 g, 3.17 mmol). The mixture was stirred for 30 min, and cyclopropanamine (0.3 mL, 4.33 mmol) was added followed by Et3N (0.4 mL, 2.88 mmol). After the reaction mixture was stirred for 1 h at RT, additional HATU (150 mg) was added and the mixture stirred for another 1 h. It was diluted with 100 mL of EtOAc, washed sequentially with 5 mL of 1 N NaOH, 5 mL of water and 5 ml of brine. The EtOAc layer was concentrated and the residue was purified on a silica gel column (25-50% EtoAc in hexanes) to give 2-bromo-N-cyclopropylthiazole-4-carboxamide (300 mg, 42% yield) as an off white crystalline solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 8.50 (1H, m), 8.28 (1H, s), 2.87 (1H, m), 0.67 (4H, m). MS (ESI, pos. ion) m/z: 246.9/248.9 (M+1).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mg
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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